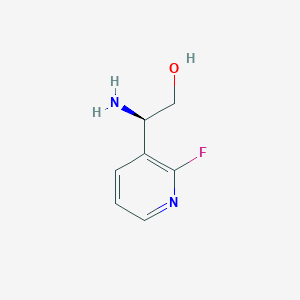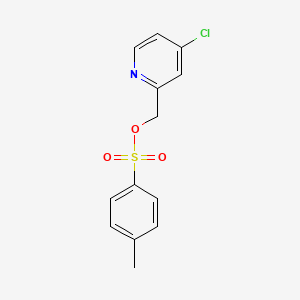
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (4-Chloropyridin-2-yl)methanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the piperidine derivative.
科学的研究の応用
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of (4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- (4-Chloropyridin-2-yl)methanol
- (4-Chloro-2-pyridyl)methanol
- (4-Chloro-2-pyridyl)methyl acetate
Uniqueness
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate is unique due to its combination of a pyridine ring with a sulfonate ester group. This structure imparts specific reactivity and properties that are distinct from other similar compounds. The presence of the sulfonate group enhances its solubility in organic solvents and its reactivity towards nucleophiles .
特性
分子式 |
C13H12ClNO3S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC名 |
(4-chloropyridin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-2-4-13(5-3-10)19(16,17)18-9-12-8-11(14)6-7-15-12/h2-8H,9H2,1H3 |
InChIキー |
QIOHLCLFUXUMPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









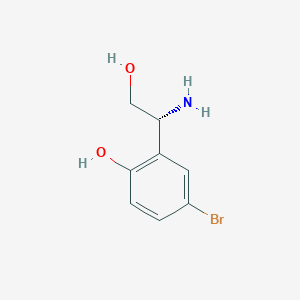
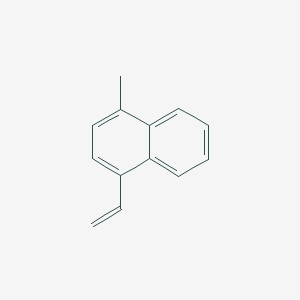
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
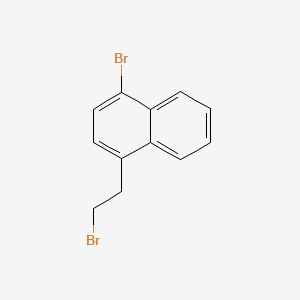
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
